Phase III Clinical Outcome: Inferior Overall Survival in Advanced Biliary Tract Cancer Compared to Gemcitabine/Cisplatin
In the randomized Phase III NuTide:121 trial (NCT04163900) comparing first-line fosgemcitabine palabenamide (NUC-1031) plus cisplatin versus gemcitabine plus cisplatin in advanced biliary tract cancer, the NUC-1031 arm demonstrated significantly inferior overall survival (OS). The trial was terminated early due to futility [1].
| Evidence Dimension | Median Overall Survival (OS) |
|---|---|
| Target Compound Data | 9.2 months (95% CI: 8.3–10.4) |
| Comparator Or Baseline | Gemcitabine + Cisplatin: 12.6 months (95% CI: 11.0–15.1) |
| Quantified Difference | HR 1.79 (worse for NUC-1031); median OS 3.4 months shorter |
| Conditions | Phase III open-label, multicenter study; first-line treatment; n=773 patients with advanced biliary tract cancer |
Why This Matters
Despite a higher objective response rate (18.7% vs. 12.4%), the inferior OS outcome directly informs procurement decisions: this agent is not a superior substitute for the gemcitabine/cisplatin standard in this indication.
- [1] Knox JJ, et al. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer. J Hepatol. 2025;83(2):358-366. View Source
